molecular formula C13H7ClFNO B13782721 2-(2-Chloro-4-fluorophenyl)benzoxazole

2-(2-Chloro-4-fluorophenyl)benzoxazole

Cat. No.: B13782721
M. Wt: 247.65 g/mol
InChI Key: RGQRLFNVLJIPJT-UHFFFAOYSA-N
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Description

Overview of Benzoxazole (B165842) Heterocycles in Organic and Medicinal Chemistry

The benzoxazole scaffold, a bicyclic system comprising a fused benzene (B151609) and oxazole (B20620) ring, is recognized as a "privileged structure" in the fields of organic and medicinal chemistry. nih.govnih.govrsc.org This designation stems from its recurring presence in a multitude of biologically active compounds that exhibit a wide array of pharmacological properties. researchgate.netnih.gov The planar nature of the benzoxazole ring system allows for versatile binding interactions with various biological targets, making it a foundational component in drug discovery and development. thieme-connect.com

Researchers have extensively explored benzoxazole derivatives, demonstrating their potential as:

Antiproliferative and Anticancer Agents: Many benzoxazole-containing molecules have been synthesized and evaluated for their ability to inhibit the growth of cancer cell lines. nih.govresearchgate.netnih.govijresm.com

Antimicrobial Agents: The scaffold is integral to compounds showing activity against various strains of bacteria and fungi. nih.govnih.govmdpi.com

Anti-inflammatory Agents: Certain derivatives have shown promise as nonsteroidal anti-inflammatory drugs. nih.govnih.gov

Anticonvulsant and Neuroprotective Agents: The benzoxazole structure is also found in compounds with activity in the central nervous system. researchgate.netmdpi.com

The synthesis of benzoxazole derivatives is a well-established area of organic chemistry, with common methods including the condensation of 2-aminophenols with carboxylic acids or aldehydes. thieme-connect.comorganic-chemistry.orgrsc.org The adaptability of these synthetic routes allows for the creation of large libraries of derivatives with diverse substitutions, facilitating the exploration of structure-activity relationships (SAR). mdpi.com

Rationale for Focused Research on 2-(2-Chloro-4-fluorophenyl)benzoxazole Derivatives

The specific focus on the this compound framework is driven by a strategic approach in medicinal chemistry to enhance the therapeutic potential of the benzoxazole core. The introduction of halogen atoms—specifically chlorine and fluorine—onto the 2-phenyl substituent is a deliberate design choice intended to modulate the molecule's physicochemical and biological properties.

Key motivations for this specific substitution pattern include:

Enhanced Lipophilicity: The presence of halogen atoms, particularly chlorine, can increase the lipophilicity of the molecule. This can improve its ability to cross cell membranes and potentially enhance its bioavailability and interaction with hydrophobic binding pockets in biological targets.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can make the molecule more resistant to metabolic degradation by cytochrome P450 enzymes. This increased stability can lead to a longer half-life in biological systems.

Specific Binding Interactions: Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the specific and high-affinity binding of a ligand to its protein target. The precise positioning of the chloro and fluoro groups on the phenyl ring is critical for optimizing these potential interactions.

Research into compounds like N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide underscores the scientific interest in this specific halogenated phenylbenzoxazole core as a building block for more complex and potentially potent bioactive molecules. biointerfaceresearch.comevitachem.com

Scope and Objectives of Academic Inquiry Pertaining to the this compound Class

Academic research focused on the this compound class of compounds is typically structured around several key objectives. These goals aim to systematically explore the chemical and biological potential of this specific scaffold.

Primary Research Objectives:

Objective CategorySpecific Goals
Synthesis and Characterization • Develop efficient and novel synthetic pathways for this compound and its derivatives. organic-chemistry.org • Synthesize libraries of related compounds with modifications on the benzoxazole ring or other parts of the molecule to explore structure-activity relationships (SAR). mdpi.com • Characterize all new compounds thoroughly using modern analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy. nih.gov
Biological Evaluation • Screen the synthesized compounds for a range of biological activities, with a primary focus on areas where benzoxazoles have previously shown promise, such as anticancer and antimicrobial applications. researchgate.netnih.govresearchgate.net • Determine key metrics of biological activity, such as the half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC) values against relevant cell lines or microbial strains. researchgate.net
Structure-Activity Relationship (SAR) Studies • Correlate specific structural features of the synthesized derivatives with their observed biological activity. For instance, investigate how different substituents on the benzoxazole core affect the compound's potency. • Use the SAR data to design and synthesize second-generation compounds with potentially improved activity and more desirable properties.
Computational and Mechanistic Studies • Employ molecular docking and other computational tools to predict and understand the binding interactions between the benzoxazole derivatives and their putative biological targets. biotech-asia.org • Investigate the potential mechanism of action through which these compounds exert their biological effects.

The ultimate goal of this academic inquiry is to identify lead compounds within the this compound class that demonstrate significant biological activity, paving the way for further, more detailed preclinical investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H7ClFNO

Molecular Weight

247.65 g/mol

IUPAC Name

2-(2-chloro-4-fluorophenyl)-1,3-benzoxazole

InChI

InChI=1S/C13H7ClFNO/c14-10-7-8(15)5-6-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H

InChI Key

RGQRLFNVLJIPJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)F)Cl

Origin of Product

United States

Synthetic Methodologies for 2 2 Chloro 4 Fluorophenyl Benzoxazole and Its Derivatives

Established Synthetic Pathways to the Benzoxazole (B165842) Core

Traditional methods for synthesizing the benzoxazole ring system have been well-documented, primarily involving the reaction of 2-aminophenols with various carbonyl compounds. These pathways, while foundational, often require harsh conditions such as high temperatures or the use of strong acids. beilstein-journals.orgnih.gov

Cyclocondensation Reactions

The most common and direct route to 2-arylbenzoxazoles is the cyclocondensation of 2-aminophenols with carboxylic acids or their derivatives (like acid chlorides or esters). nih.govnih.gov This reaction typically involves heating the two components, often in the presence of an acid catalyst, to facilitate the dehydration and subsequent ring closure. For the synthesis of 2-(2-Chloro-4-fluorophenyl)benzoxazole, this would involve reacting a 2-aminophenol (B121084) with 2-chloro-4-fluorobenzoic acid or its corresponding acyl chloride. Various catalysts, including methanesulfonic acid, have been shown to be highly effective for this transformation, allowing the reaction to proceed with excellent yields and compatibility with a range of functional groups. researchgate.net

Another variant of this method is the condensation of 2-aminophenols with aldehydes. nih.gov This pathway first forms a Schiff base intermediate, which then undergoes cyclization to form the benzoxazole ring.

Oxidative Cyclization Protocols

Oxidative cyclization offers an alternative pathway that typically starts from the condensation of a 2-aminophenol and an aldehyde to form a phenolic Schiff base. This intermediate is then oxidized to yield the final 2-arylbenzoxazole. A variety of oxidizing agents have been employed for this purpose, including:

Manganese(III) acetate (B1210297)

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

Lead tetraacetate

Activated carbon under an oxygen atmosphere acs.org

For instance, a practical synthesis can be achieved by reacting 2-aminophenol with an aldehyde in the presence of activated carbon (like Darco KB) in xylene under an oxygen atmosphere at elevated temperatures. acs.org Elemental sulfur has also been identified as an effective oxidant for the oxidative coupling of 2-aminophenols and aldehydes. rsc.org These methods avoid the need for pre-functionalized carboxylic acids and can be highly efficient. acs.org

One-Pot Synthesis Approaches

To improve efficiency, reduce waste, and simplify procedures, one-pot syntheses have become increasingly popular. beilstein-journals.org These methods combine multiple reaction steps into a single procedure without the isolation of intermediates. For benzoxazole synthesis, a one-pot approach might involve the reaction of a 2-aminophenol with a carboxylic acid and a catalyst in a single vessel. researchgate.net For example, methanesulfonic acid has been used to catalyze the one-pot reaction between 2-aminophenols and carboxylic acids, which generates the necessary acid chloride in situ. researchgate.net

Similarly, tandem processes have been developed where a single catalyst promotes multiple transformations. An efficient one-pot condensation and oxidative tandem process for synthesizing 2-arylbenzoxazoles from 2-aminophenols and aldehydes has been developed using copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) as a catalyst. asianpubs.org This approach offers high conversion rates and short reaction times under ligand-free conditions. asianpubs.org

Table 1: Comparison of One-Pot Synthesis Catalysts for 2-Arylbenzoxazoles This table is interactive. You can sort and filter the data.

Catalyst System Reactants Solvent Key Advantages Yield Range Reference
Methanesulfonic acid 2-aminophenol, Carboxylic Acid None In situ acid chloride generation, high efficiency Excellent researchgate.net
Cu(OTf)₂ 2-aminophenol, Aldehyde Chlorobenzene Ligand-free, short reaction times, high conversion 76-90% asianpubs.org
Triphenylbismuth dichloride 2-aminophenol, Thioamide 1,2-Dichloroethane Mild conditions, moderate to excellent yields Moderate to 99% beilstein-journals.org
Palladium-supported Nanocatalyst 2-aminophenol, Aldehyde DMF Reusable catalyst, eco-friendly (O₂ as oxidant) 83-95% rsc.org

Advanced and Sustainable Green Chemistry Approaches for this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic methods. These advanced approaches aim to reduce reaction times, minimize the use of hazardous solvents and reagents, and lower energy consumption.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. researchgate.net For the synthesis of 2-substituted benzoxazoles, microwave irradiation has been successfully applied to the direct coupling of 2-aminophenol with carboxylic acids under solvent-free and catalyst-free conditions. thieme-connect.com This method significantly reduces reaction times from hours to minutes and provides good yields for a variety of substrates, including those with chloro and other functional groups. thieme-connect.com

Microwave heating has also been used in conjunction with catalysts. For example, a one-pot synthesis of benzoxazole derivatives has been achieved by reacting 2-aminophenol and EDC·HCl in isopropanol (B130326) under microwave irradiation at 80°C, highlighting the method's simplicity and short reaction time. rsc.org In another approach, hydrogen peroxide is used as a safe and inexpensive oxidant for cyclodesulfurization reactions under microwave irradiation, representing a mild and green synthetic strategy. tandfonline.comtandfonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis This table is interactive. You can sort and filter the data.

Reaction Type Conditions Reaction Time Key Features Reference
Conventional Heating
Condensation (Acid Catalyst) Reflux in xylene 2-72 hours Prolonged heating, use of solvents thieme-connect.com
Oxidative Cyclization Stirring at 120°C 3-4 hours Requires specific oxidants and solvents acs.orgrsc.org
Microwave-Assisted
Direct Coupling Full power, domestic oven 20 minutes Solvent-free, catalyst-free thieme-connect.com
Cyclodesulfurization (H₂O₂) Microwave Irradiation 5 minutes Metal- and base-free, green oxidant tandfonline.com
Condensation (Iodine) Solvent-free irradiation Not specified Environmentally friendly, high yields scienceandtechnology.com.vn

Ultrasound-Promoted Cyclizations

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. researchgate.net

A simple and efficient one-pot synthesis of 2-aryl benzoxazoles has been developed using the reaction of 2-aminophenol and aromatic aldehydes under ultrasound irradiation. researchgate.net This method, catalyzed by KCN in an ionic liquid, results in excellent yields and high purities within short reaction times under mild conditions. researchgate.net More recently, a green method using a magnetic nanoparticle-supported ionic liquid as a catalyst under solvent-free sonication has been reported. nih.gov This approach offers a fast reaction rate (30 minutes), high yields (up to 90%), and the significant advantage of an easily separable and recyclable catalyst, with water as the only byproduct. nih.gov

Mechanochemical Synthesis Strategies

Mechanochemical synthesis, which utilizes mechanical energy from grinding or milling to initiate chemical reactions, has emerged as a powerful, solvent-free alternative for organic synthesis. This high-energy ball milling or simple mortar and pestle grinding can promote reactions between solid-state reactants, often leading to shorter reaction times, higher yields, and a significantly reduced environmental footprint compared to conventional solvent-based methods.

In the context of benzoxazole synthesis, mechanochemistry has been successfully applied to the condensation of 2-aminophenol with various aromatic aldehydes. One notable example involves the use of potassium-ferrocyanide as a catalyst for the synthesis of 2-arylbenzoxazoles via grinding with a mortar and pestle at room temperature. rsc.org This method has been reported to produce excellent yields (87–96%) in remarkably short reaction times (less than 2 minutes). rsc.org The advantages of this approach include its operational simplicity, the use of a non-toxic catalyst, and modest, solvent-free reaction conditions, marking it as a highly efficient and green protocol. rsc.org

Another study demonstrated the synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives through a mechanochemical approach, achieving high yields in about 2 hours. mdpi.com These findings underscore the potential of mechanochemical methods as a scalable and sustainable tool for the synthesis of this compound and its analogues, offering a viable alternative to traditional solution-phase synthesis. mdpi.comnih.gov

Table 1: Comparison of Mechanochemical vs. Conventional Synthesis for Benzoxazole Derivatives
MethodCatalyst/ConditionsReaction TimeYieldReference
Mechanochemical (Grinding)Potassium-ferrocyanide, Room Temp< 2 minutes87-96% rsc.org
MechanochemicalNaCN, 14 Hz2 hours~81% mdpi.com
Conventional (Reflux)NaCN in DMF7-9 hours~81% mdpi.com

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to minimize the use of volatile organic compounds (VOCs) that are often toxic, flammable, and environmentally persistent. For the synthesis of 2-arylbenzoxazoles, several effective solvent-free protocols have been established, frequently in conjunction with catalysis or alternative energy sources like microwave irradiation.

One prominent approach involves the use of ionic liquids, which can act as both catalyst and reaction medium, under solvent-free conditions. For instance, a phosphonium (B103445) acidic ionic liquid has been employed to catalyze the reaction between 2-aminophenol and aryl aldehydes at 100 °C, producing a range of 2-arylbenzoxazoles in 65–96% yields. rsc.org Similarly, a Brønsted acidic ionic liquid gel has been used as a recyclable catalyst for the same condensation reaction at 130 °C, achieving yields of 85–98%. rsc.orgacs.org The key advantages of these methods include high yields, simple workup procedures, and the reusability of the catalyst. rsc.org

Microwave-assisted organic synthesis (MAOS) under solvent-free conditions also presents a rapid and efficient alternative. A dual Brønsted and Lewis acidic catalyst (Hf-BTC) has been used under microwave irradiation to synthesize 2-phenyl benzoxazole derivatives from 2-aminophenol and benzoyl chloride in just 15 minutes, with the catalyst being reusable for up to five runs. rsc.org

Deep Eutectic Solvents in Benzoxazole Synthesis

Deep eutectic solvents (DESs) are a novel class of ionic liquids composed of a mixture of a hydrogen bond acceptor (typically a quaternary ammonium (B1175870) salt) and a hydrogen bond donor (e.g., amides, carboxylic acids, or polyols). nih.govscispace.com They are attractive as green reaction media due to their low cost, low toxicity, biodegradability, and simple preparation. scispace.com

DESs have been effectively utilized as catalysts for the synthesis of 2-arylbenzoxazoles. A notable system employs a mixture of zinc chloride and ethylene (B1197577) glycol ([ZnCl₂][ethylene glycol]) as a homogeneous catalyst for the C2-arylation of benzoxazoles with aromatic aldehydes. nih.govscispace.comrsc.org This method proceeds smoothly under solvent-free conditions, providing the desired products in high yields within a short reaction time and without the need for an inert atmosphere or other additives. nih.govscispace.com A key benefit of this protocol is the easy recovery and reuse of the DES catalyst without a significant loss of activity. nih.govrsc.org This represents an environmentally benign and cost-effective pathway for the synthesis of compounds like this compound. scispace.com

Aqueous Medium Reaction Systems

Water is considered the ideal green solvent due to its abundance, non-toxicity, and non-flammability. Performing organic reactions in an aqueous medium is a significant goal in sustainable chemistry, although it can be challenging due to the poor solubility of many organic reactants.

Despite these challenges, successful methods for benzoxazole synthesis in water have been developed. Research has shown the use of a magnetic solid acid nanocatalyst ([Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄]) to facilitate the condensation of 2-aminophenol and aldehydes in water under reflux conditions. rsc.org This approach yields the desired 2-arylbenzoxazole products in high yields (79–89%) within approximately 45 minutes. rsc.org A major advantage of this system is the magnetic nature of the catalyst, which allows for its easy separation from the reaction mixture using an external magnet and subsequent reuse for several cycles with sustained activity. rsc.org This methodology combines the benefits of a green solvent with a recyclable catalyst, offering a highly sustainable route for benzoxazole synthesis.

Catalysis in the Synthesis of this compound and Related Analogues

Catalysis is fundamental to modern organic synthesis, enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions. For the synthesis of 2-arylbenzoxazoles, both Lewis and Brønsted acids have been extensively explored as catalysts to promote the key condensation and cyclization steps.

Lewis Acid Catalysis

Lewis acids facilitate the synthesis of benzoxazoles primarily by activating the carbonyl group of the aldehyde or carboxylic acid derivative, making it more susceptible to nucleophilic attack by the amino group of 2-aminophenol. A variety of Lewis acid catalysts have been proven effective.

Bismuth tribromide (BiBr₃), an eco-friendly and easy-to-handle Lewis acid, has been shown to be an efficient catalyst for the reaction of 2-aminophenol with aromatic aldehydes in ethanol (B145695) at room temperature. ijisrt.com This method provides moderate to good yields of 2-arylbenzoxazoles in a short time. ijisrt.com Copper(II) triflate (Cu(OTf)₂), is another effective Lewis acid catalyst for a one-pot condensation and oxidative tandem reaction between 2-aminophenols and aldehydes, affording excellent yields under mild reflux conditions. asianpubs.org

Furthermore, heterogeneous Lewis acid catalysts have been developed to simplify catalyst recovery and reuse. A magnetic nanomaterial Fe₃O₄-supported Lewis acidic ionic liquid has been used for the synthesis of benzoxazoles under solvent-free sonication at 70 °C, offering advantages such as short reaction times (30 min), easy workup, and catalyst reusability. rsc.org

Table 2: Examples of Lewis Acid Catalysis in 2-Arylbenzoxazole Synthesis
CatalystReactantsConditionsKey AdvantagesReference
BiBr₃2-Aminophenol + Ar-CHOEthanol, Room TempEco-friendly catalyst, mild conditions ijisrt.com
Cu(OTf)₂2-Aminophenol + Ar-CHOChlorobenzene, RefluxHigh yields, short reaction times asianpubs.org
Lewis Acidic Ionic Liquid @ Fe₃O₄2-Aminophenol + Ar-CHOSolvent-free, 70°C, SonicationRecyclable magnetic catalyst, green conditions rsc.org

Brønsted Acid Catalysis

Brønsted acids catalyze the condensation reaction by protonating the carbonyl oxygen of the aldehyde, thereby activating it for nucleophilic attack. This mechanism is central to many protocols for benzoxazole synthesis.

A highly effective and reusable Brønsted acidic ionic liquid gel (BAIL gel) has been developed for the solvent-free synthesis of benzoxazoles from 2-aminophenol and aldehydes. acs.orgnih.gov The reaction proceeds at 130 °C, giving excellent yields (up to 98% for 2-phenylbenzoxazole). acs.orgnih.gov The gel catalyst can be easily recovered by centrifugation and reused without a significant drop in activity. acs.org The reaction mechanism is believed to involve the protonation of the aldehyde's carbonyl oxygen by the sulfonic acid (-SO₃H) groups on the catalyst surface. acs.org This methodology has been successfully applied to a wide range of substituted aldehydes, including those with halo-substituents like p-fluoro and p-chloro groups, yielding the corresponding benzoxazoles in high yields (85-88%). acs.orgnih.gov

Other Brønsted acids, such as fluorophosphoric acid, have also been employed as inexpensive and stable catalysts for the synthesis of benzoxazole derivatives in ethanol at room temperature, highlighting the versatility of Brønsted acid catalysis in this field. rsc.org

Transition Metal-Catalyzed Coupling/Annulation Reactions

Transition metal catalysis is a cornerstone in the synthesis of 2-arylbenzoxazoles, providing efficient pathways for the crucial C-N and C-O bond formations that define the heterocyclic core. researchgate.net These methods typically involve the coupling of an o-aminophenol with a suitable aryl partner, such as a carboxylic acid, aldehyde, or aryl halide, followed by intramolecular cyclization or annulation.

One of the most prevalent strategies is the condensation of an o-aminophenol with 2-chloro-4-fluorobenzaldehyde (B1630644) or 2-chloro-4-fluorobenzoic acid and its derivatives. nih.govnih.gov Palladium and copper catalysts are frequently employed to facilitate these transformations. For instance, a palladium-catalyzed aerobic oxidation process can couple o-aminophenols with isocyanides to yield 2-aminobenzoxazoles, a reaction class that highlights the versatility of palladium in forming the benzoxazole ring system. organic-chemistry.org Copper catalysts, often in the form of copper(I) iodide (CuI) or copper(II) oxide (CuO), are widely used for intramolecular cyclization of precursor molecules like o-haloanilides. organic-chemistry.orgchemicalbook.com A general method involves the CuI-catalyzed cyclization of an o-haloanilide, which can be formed from o-haloaniline and a corresponding acyl chloride. organic-chemistry.org

Another powerful approach is the direct C-H functionalization, where a transition metal catalyst activates a C-H bond on one of the precursors to facilitate the coupling. nitrkl.ac.in For the synthesis of this compound, this could involve a palladium-catalyzed process where an anilide-directing group on an o-aminophenol derivative guides the regioselective C-H activation and subsequent annulation to form the final product. nitrkl.ac.in

Catalyst SystemPrecursorsReaction TypeKey Advantages
Pd-catalysto-Aminophenol, 2-chloro-4-fluorobenzaldehydeAerobic Oxidative CyclizationHigh efficiency, use of air as oxidant. organic-chemistry.orgrsc.org
CuI / 1,10-phenanthroline2-Bromo-N-(2-chloro-4-fluorobenzoyl)anilineIntramolecular AnnulationGood functional group tolerance. organic-chemistry.orgchemicalbook.com
Pd(OAc)₂2-Amido-phenol derivativeDirected C-H Functionalization/AnnulationHigh regioselectivity, atom economy. nitrkl.ac.in

Nanoparticle-Based Catalytic Systems

In recent years, nanoparticle-based catalysts have emerged as highly efficient and sustainable alternatives for benzoxazole synthesis. rsc.org Their high surface-area-to-volume ratio often leads to enhanced catalytic activity, while their heterogeneous nature allows for easy separation and recycling, aligning with the principles of green chemistry. ajchem-a.comckthakurcollege.net

Several types of nanoparticles have proven effective. For instance, copper(II) oxide (CuO) nanoparticles have been successfully used in a ligand-free intramolecular cyclization of o-bromoaryl amides to produce benzoxazoles. organic-chemistry.orgchemicalbook.com Magnetically separable nanoparticles, such as Fe₃O₄@SiO₂-SO₃H, offer a particularly attractive option. ajchem-a.com These core-shell nanoparticles act as a solid acid catalyst, promoting the condensation of o-aminophenol with aromatic aldehydes under solvent-free conditions, with the catalyst being easily recovered using an external magnet for subsequent reuse. ajchem-a.com Similarly, Ag@Fe₂O₃ core-shell nanoparticles have demonstrated high efficacy in catalyzing the one-pot condensation of o-aminophenol and aromatic aldehydes at room temperature. ckthakurcollege.net

The synthesis of polybenzoxazole (PBO), a related polymer, has been achieved using AuPd alloy nanoparticles, which catalyze the one-pot tandem reaction of precursors, showcasing the power of nanoparticles to facilitate complex multi-step transformations in a single operation. nih.gov These nanoparticle-based systems provide robust and environmentally benign methodologies directly applicable to the synthesis of this compound. mdpi.com

Nanoparticle CatalystReactionConditionsKey Advantages
CuO nanoparticlesIntramolecular cyclization of o-bromoarylamidesDMSO, airLigand-free, recyclable catalyst. organic-chemistry.orgchemicalbook.com
Fe₃O₄@SiO₂-SO₃HCondensation of o-aminophenol and aldehydeSolvent-free, 50 °CMagnetically separable, reusable, green. ajchem-a.com
Ag@Fe₂O₃ core-shellCondensation of o-aminophenol and aldehydeRoom TemperatureHigh yields, rapid reaction, magnetic recovery. ckthakurcollege.net
ZnO nanoparticlesCondensation of o-aminophenol and aldehydeEthanol, rtMild conditions, catalyst availability. mdpi.com

Mechanistic Investigations of Benzoxazole Formation Reactions

Understanding the underlying mechanisms of benzoxazole formation is crucial for optimizing reaction conditions and developing novel synthetic routes.

Elucidation of Cyclization Mechanisms

The most common pathway for forming 2-arylbenzoxazoles begins with the condensation of an o-aminophenol with an aldehyde, in this case, 2-chloro-4-fluorobenzaldehyde. This initial step typically forms a Schiff base (or imine) intermediate. Subsequent intramolecular nucleophilic attack by the phenolic hydroxyl group onto the imine carbon, followed by an oxidative dehydrogenation or dehydration step, leads to the aromatic benzoxazole ring. nih.govrsc.org

Alternative mechanisms have been proposed depending on the starting materials and catalysts. When using tertiary amides and an activating agent like triflic anhydride (B1165640) (Tf₂O), the reaction is believed to proceed through an intermediate amidinium salt. nih.gov The amino group of the o-aminophenol attacks the amidinium carbon, followed by intramolecular cyclization and elimination to yield the final 2-substituted benzoxazole. nih.gov In catalyst systems using imidazolium (B1220033) chloride, the reaction may proceed via an N-acylimidazole intermediate, which then reacts with the o-aminophenol before cyclizing. mdpi.com

Examination of Rearrangement Pathways (e.g., Smiles Rearrangement)

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction that has been utilized in the synthesis of certain benzoxazole derivatives, particularly 2-aminobenzoxazoles. nih.govacs.org In a typical sequence relevant to this class of compounds, a precursor undergoes nucleophilic attack by an internal amine onto the benzoxazole ring, forming a spirocyclic intermediate. acs.orgresearchgate.net Subsequent rearomatization yields the rearranged product. While not a direct route to this compound, the principles of the Smiles rearrangement are relevant to understanding intramolecular SNAr processes that can occur in related heterocyclic systems under basic conditions. acs.org

Analysis of Intermediate Species in Synthetic Sequences

The identification and characterization of intermediate species are key to confirming reaction mechanisms. In the synthesis of this compound from o-aminophenol and 2-chloro-4-fluorobenzaldehyde, the primary intermediate is the Schiff base, (E)-2-(((2-chloro-4-fluorophenyl)methylene)amino)phenol. mdpi.com This intermediate can often be isolated before the final cyclization step. mdpi.com

In other mechanistic pathways, different intermediates are crucial. As mentioned, amidinium salts and N-acylimidazole species are key intermediates in reactions starting from amides or involving specific ionic liquid catalysts. nih.govmdpi.com In syntheses involving the Smiles rearrangement, the detection or trapping of the spirocyclic Meisenheimer-type intermediate is a primary goal of mechanistic studies. nih.govacs.org In nitrogen extrusion reactions starting from o-hydroxy aryl ketones and azides, an initial azido (B1232118) intermediate rearranges via a nitrilium ion to form the benzoxazole ring. ijpbs.com

Derivatization Strategies and Late-Stage Functionalization of the this compound Framework

Once the core this compound structure is assembled, derivatization and late-stage functionalization (LSF) can be employed to generate analogues with modified properties. LSF refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis, avoiding the need to build the molecule from scratch. mpg.dempg.de

For the this compound framework, functionalization can be targeted at several positions. The fused benzene (B151609) ring of the benzoxazole core is a prime target for electrophilic aromatic substitution or transition-metal-catalyzed C-H functionalization. nitrkl.ac.in These methods allow for the introduction of groups like halogens, nitro groups, or alkyl chains, which can significantly alter the molecule's electronic and physical properties.

The pendant 2-chloro-4-fluorophenyl ring also offers sites for modification, although the existing electron-withdrawing chloro and fluoro substituents deactivate the ring towards further electrophilic substitution. Nucleophilic aromatic substitution could potentially replace the fluorine or chlorine atoms under specific conditions.

A powerful LSF technique is the sulfur(VI) fluoride (B91410) exchange (SuFEx) click reaction. mdpi.com This method can be used to convert phenolic precursors of benzoxazoles into fluorosulfate (B1228806) derivatives. mdpi.com Furthermore, derivatization can begin from a functionalized benzoxazole core. For example, starting with 2-mercaptobenzoxazole (B50546), a series of derivatives can be synthesized by reacting the thiol group with various electrophiles, such as ethyl 2-chloroacetate, to build more complex side chains. figshare.com These strategies provide a versatile toolkit for modifying the this compound scaffold to explore structure-activity relationships.

Modification of the Aryl Moiety

The aryl moiety, the 2-chloro-4-fluorophenyl group attached at the C2 position of the benzoxazole, is a key target for structural variation. Advanced synthetic strategies, particularly those involving transition-metal-catalyzed C-H activation, have enabled direct modifications of this phenyl ring.

Researchers have demonstrated that the benzoxazole heterocycle can function as an innate directing group for palladium (Pd) and ruthenium (Ru) catalysts. thieme-connect.com This directing ability facilitates the selective arylation at the ortho C-H position of the 2-aryl group. thieme-connect.com This approach is notable for its high site selectivity, affording monoarylated products in good yields and accommodating a wide range of iodoarenes with varied electronic properties. thieme-connect.com The reactions are also tolerant of numerous functional groups, making them suitable for complex molecule synthesis and gram-scale production. thieme-connect.com

A specific palladium-catalyzed method has been developed for the C2–H arylation of benzoxazoles using sterically hindered aryl chlorides. chemistryviews.org This transformation, enabled by a specialized indolylphosphine ligand, allows for the synthesis of sterically congested 2,6-disubstituted 2-arylbenzoxazoles, which are valuable in materials science and as components of biologically active molecules. chemistryviews.org The reaction is typically performed using Pd(OAc)₂ as the catalyst, LiOᵗBu as the base, and tetrahydrofuran (B95107) (THF) as the solvent at elevated temperatures. chemistryviews.org

Below is a table summarizing representative C-H arylation methodologies applicable to the aryl moiety of 2-arylbenzoxazoles.

Catalytic System Coupling Partner Directing Group Key Features
Pd(II) with N,N-dimethylacetamide ligandIodoarenesInnate Benzoxazole MoietyHigh site selectivity at the ortho C-H position. thieme-connect.com
Ru(II) with PPh₃ ligandIodoarenesInnate Benzoxazole MoietyComplementary to palladium catalysis. thieme-connect.com
Pd(OAc)₂ with indolylphosphine ligandSterically hindered aryl chloridesExternal Ligand-AssistedEfficient synthesis of sterically congested products. chemistryviews.org

Functionalization of the Benzoxazole Ring System

Functionalization of the fused benzene ring of the benzoxazole core offers another avenue for creating derivatives with novel properties. While direct C-H functionalization of the C2-aryl ring is well-explored, derivatization at the C4, C5, and C7 positions of the benzoxazole framework has presented a greater challenge.

Recent research has focused on transition metal-promoted strategies to achieve remote C-H functionalization. nitrkl.ac.in These methods often begin with precursors like 2-amidophenols, which undergo catalytic C-H activation and subsequent intramolecular annulation to form the functionalized benzoxazole ring. nitrkl.ac.in One such approach achieves the direct synthesis of C4-alkenylated 2-aryl benzoxazoles via a palladium-catalyzed reaction between an amidophenol and an electronically deficient olefin. nitrkl.ac.in

Structure-activity relationship studies have also highlighted the importance of substitution on the benzoxazole ring. For instance, in a series of 2-arylbenzoxazole inhibitors of the cholesterol ester transfer protein (CETP), substitution at the 5- and 7-positions was found to be advantageous for inhibitory activity. nih.gov This underscores the synthetic importance of developing reliable methods to introduce functional groups at these specific locations. A novel copper-catalyzed reaction has also been reported that leads to the ring opening and subsequent functionalization of benzoxazoles, converting them into highly functionalized substituted benzenes. acs.org

The following table outlines key strategies for the functionalization of the benzoxazole core in 2-arylbenzoxazoles.

Position(s) Functional Group Methodology Significance
C4AlkenylPd-catalyzed ortho C-H functionalization of 2-amidophenol precursors. nitrkl.ac.inAccess to remotely functionalized benzoxazoles. nitrkl.ac.in
C5, C7Various SubstituentsGeneral synthetic routes targeting these positions. nih.govEnhances biological activity in certain contexts. nih.gov
Ring OpeningAldehyde, Amine, Carboxylate, HydroxylTpBr3Cu(NCMe) catalyzed reaction with ethyl diazoacetate. acs.orgConverts the heterocyclic core into highly functionalized benzenes. acs.org

Click Chemistry Applications (e.g., SuFEx Reactions)

Click chemistry provides powerful and reliable tools for molecular synthesis, characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups. Among these, the Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a robust method for creating strong, stable covalent links. This reaction is particularly useful for synthesizing fluorosulfate derivatives, which have applications in chemical biology and materials science.

The SuFEx reaction has been successfully applied to the synthesis of 2-phenylbenzoxazole (B188899) fluorosulfates. researchgate.netresearchgate.net The general strategy involves the condensation of o-aminophenol with a hydroxybenzoic acid to form a 2-(hydroxyphenyl)benzoxazole precursor. researchgate.net This phenolic precursor is then reacted with sulfuryl fluoride (SO₂F₂) gas, often in a two-chamber reactor, to yield the corresponding fluorosulfate (-OSO₂F). researchgate.netresearchgate.net

The efficiency of the SuFEx reaction can be influenced by reaction conditions. For example, silylation of the precursor phenol (B47542) can affect the yield of the target fluorosulfate. researchgate.net A common issue is the formation of a bis(benzoxazolylphenyl)sulfate by-product, which occurs when the target fluorosulfate reacts with another molecule of the starting phenol. researchgate.net Optimizing the amount of SO₂F₂ gas can help maximize the yield of the desired product while minimizing the formation of this dimer. researchgate.net

The table below presents findings from the synthesis of 2-phenylbenzoxazole fluorosulfates using SuFEx chemistry.

Precursor Reaction Product Key Findings
2-(ortho-hydroxyphenyl)benzoxazoleSuFEx with SO₂F₂2-(2-(fluorosulfonyloxy)phenyl)benzoxazoleSteric hindrance from the ortho-position makes it less suitable for covalent immobilization. researchgate.net
2-(para-hydroxyphenyl)benzoxazoleSuFEx with SO₂F₂2-(4-(fluorosulfonyloxy)phenyl)benzoxazoleThe para-position is more suitable for immobilization; silylation was investigated to improve yield. researchgate.net
2-(meta-hydroxyphenyl)benzoxazoleSuFEx with SO₂F₂2-(3-(fluorosulfato)phenyl)benzoxazoleCompletes the series of positional isomers. researchgate.net

Advanced Spectroscopic and Structural Analysis Methodologies for 2 2 Chloro 4 Fluorophenyl Benzoxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For a compound such as 2-(2-chloro-4-fluorophenyl)benzoxazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques would be employed to assign all proton and carbon signals and confirm the connectivity of the atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the benzoxazole (B165842) ring system and the substituted phenyl ring. The chemical shifts (δ) are influenced by the electron-donating and withdrawing effects of the substituents and the heterocyclic structure.

The protons of the benzoxazole moiety, typically labeled H-4, H-5, H-6, and H-7, would likely appear in the aromatic region of the spectrum, generally between δ 7.0 and 8.0 ppm. The specific multiplicity of these signals would depend on their coupling with adjacent protons. For instance, H-4 and H-7 would likely appear as doublets, while H-5 and H-6 would be expected to be triplets or doublets of doublets, creating a complex multiplet.

The protons on the 2-(2-chloro-4-fluorophenyl) substituent would also resonate in the aromatic region. The proton ortho to the fluorine atom would be split by the fluorine, exhibiting a characteristic doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. The other two protons on this ring would also show splitting patterns consistent with their positions relative to the chloro and fluoro substituents.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity
Benzoxazole Protons (H-4, H-5, H-6, H-7) 7.0 - 8.0 Multiplets

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon atom of the C=N bond in the oxazole (B20620) ring is characteristically deshielded and would appear at a lower field, typically in the range of δ 160-165 ppm. The carbon atoms of the benzoxazole ring would resonate in the aromatic region, generally between δ 110 and 155 ppm.

The carbon atoms of the 2-chloro-4-fluorophenyl ring would also appear in the aromatic region. The carbon atom directly bonded to the fluorine atom would exhibit a large coupling constant (¹JCF), resulting in a distinct doublet, which is a key identifying feature. The carbon attached to the chlorine atom would also have its chemical shift influenced by the halogen.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Predicted Chemical Shift (ppm)
C=N (Oxazole Ring) 160 - 165
Benzoxazole Aromatic Carbons 110 - 155
2-Chloro-4-fluorophenyl Aromatic Carbons 115 - 165

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the molecule. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, allowing for the tracing of the spin systems within the benzoxazole and the substituted phenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HMQC/HSQC spectrum would link a proton signal to the signal of the carbon atom it is attached to, enabling the unambiguous assignment of the carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups. The C=N stretching vibration of the oxazole ring is expected to appear in the region of 1600-1650 cm⁻¹. The C-O-C stretching of the ether linkage within the benzoxazole ring would likely be observed around 1240-1260 cm⁻¹.

Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear as a series of bands in the 1450-1600 cm⁻¹ region. The presence of the C-F and C-Cl bonds would give rise to characteristic stretching vibrations in the fingerprint region, typically between 1000 and 1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch > 3000
C=N Stretch (Oxazole) 1600 - 1650
Aromatic C=C Stretch 1450 - 1600
C-O-C Stretch (Oxazole) 1240 - 1260
C-F Stretch 1000 - 1400

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy. While no specific Raman data for this compound has been found, the technique would be useful for observing vibrations that are weak or inactive in the IR spectrum. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. The C=N and C=C stretching vibrations would also be observable. Raman spectroscopy can be particularly useful for studying the solid-state packing and polymorphic forms of crystalline materials. The low-frequency modes in the Raman spectrum can provide information about lattice vibrations and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of organic molecules through the analysis of their fragmentation patterns. For this compound and its derivatives, various MS techniques provide crucial information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition of this compound. This technique is critical for differentiating between compounds with the same nominal mass but different chemical formulas. For the parent compound, C₁₃H₇ClFNO, the expected monoisotopic mass can be calculated with high precision. HRMS analysis, often coupled with liquid chromatography (LC-HRMS), confirms the synthesis of the target molecule by matching the experimentally measured mass to the theoretical value with an error of less than 5 ppm.

Table 1: Illustrative HRMS Data for a Representative Benzoxazole Derivative

Parameter Value
Formula C₁₃H₇³⁵Cl¹⁹FNO
Calculated m/z 247.0227
Measured m/z 247.0224
Mass Error (ppm) -1.2

| Ion Species | [M+H]⁺ |

Note: This interactive table contains representative data for educational purposes.

The primary fragmentation of 2-arylbenzoxazoles under electron ionization (EI) often involves the cleavage of bonds adjacent to the heterocyclic core. researchgate.netnih.gov A plausible fragmentation pathway for this compound would begin with the molecular ion [M]⁺•. Subsequent fragmentation could involve:

Loss of a chlorine radical (•Cl): leading to an [M-Cl]⁺ ion.

Loss of carbon monoxide (CO): a common fragmentation for heterocyclic systems, resulting in an [M-CO]⁺• ion.

Cleavage of the phenyl ring: producing fragments corresponding to the benzoxazole core and the substituted phenyl cation. researchgate.net

Rearrangement and loss of a halogen radical: In some halogenated styrylbenzoxazoles, a dominant fragmentation is the loss of a radical from a substituent on the pendant ring through a rearrangement process. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For benzoxazole derivatives, GC-MS allows for the separation of the target compound from reaction byproducts or impurities, followed by its identification via mass spectrometry. acs.org The electron impact (EI) ionization source commonly used in GC-MS provides reproducible fragmentation patterns that serve as a "molecular fingerprint," which can be compared against spectral libraries.

The retention time in the gas chromatogram is characteristic of the compound under specific analytical conditions (e.g., column type, temperature program). The subsequent mass spectrum provides the molecular ion peak (if stable enough) and a series of fragment ions that help to confirm the structure. For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1).

Table 2: Representative GC-MS Fragmentation Data for this compound

m/z Value Proposed Fragment Identity Relative Intensity (%)
247/249 [M]⁺• (Molecular Ion) 85
212 [M-Cl]⁺ 40
184 [M-Cl-CO]⁺ 25
139 [C₇H₄NO]⁺ (Benzoxazole core fragment) 60

Note: This interactive table presents a plausible fragmentation pattern. Actual intensities may vary.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for the analysis of less volatile or thermally labile benzoxazole derivatives. mdpi.com Using soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), LC-MS typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This makes it an excellent method for accurately determining the molecular weight of the synthesized compounds. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of a selected precursor ion, providing structural information similar to that obtained from GC-MS but with greater control.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

Single Crystal X-ray Diffraction Studies

To perform single crystal X-ray diffraction, a high-quality single crystal of the this compound derivative is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

Table 3: Representative Crystallographic Data for a 2-(halophenyl)benzoxazole Derivative

Parameter Illustrative Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.61
b (Å) 10.12
c (Å) 17.69
β (°) 98.20
Volume (ų) 1528.1

| Z | 4 |

Note: This interactive table contains representative data based on published structures of similar compounds. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The packing of molecules in the crystal is governed by various non-covalent intermolecular interactions. Understanding these interactions is crucial as they influence the material's physical properties. For this compound, several types of interactions are expected to play a role in the crystal packing. nih.gov

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. scirp.orgnih.gov This method partitions the crystal space into regions associated with each molecule and maps various properties onto this surface. The analysis for this compound would likely reveal:

π-π Stacking: Interactions between the aromatic benzoxazole and phenyl rings of adjacent molecules, contributing to the stability of the crystal lattice. nih.gov

C-H···N Interactions: Weak hydrogen bonds between carbon-hydrogen bonds and the nitrogen atom of the benzoxazole ring. nih.gov

Halogen-involved Interactions: The presence of chlorine and fluorine atoms allows for weak C-H···Cl and C-H···F hydrogen bonds, which can act as significant structure-directing forces. mdpi.comscirp.org

Table 4: Compound Names Mentioned in the Article

Compound Name

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique in analytical chemistry for determining the elemental composition of a compound. This process is crucial in the characterization of newly synthesized molecules, such as this compound, as it provides the percentage composition of the constituent elements. This data is then used to determine the empirical formula of the compound, which represents the simplest whole-number ratio of atoms of each element in the molecule.

The molecular formula for this compound has been determined to be C₁₃H₇ClFNO. Based on this, the theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O).

The theoretical percentages of the key elements are as follows:

Carbon (C): 60.14%

Hydrogen (H): 2.72%

Nitrogen (N): 5.39%

In a typical experimental workflow, a sample of the purified compound would be subjected to combustion analysis. This technique involves burning a small, precisely weighed amount of the substance in a stream of pure oxygen. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are then collected and measured. From the masses of these products, the percentages of carbon, hydrogen, and nitrogen in the original sample can be determined.

A comparison between the experimentally determined ("found") percentages and the theoretically calculated values is a critical step in verifying the purity and proposed structure of the synthesized compound. A close agreement between these values provides strong evidence that the correct compound has been synthesized.

While the theoretical elemental composition of this compound can be precisely calculated from its molecular formula, a comprehensive search of the available scientific literature did not yield specific experimental ("found") elemental analysis data for this particular compound. Such data is typically reported in publications detailing the synthesis and characterization of a new chemical entity.

The table below outlines the theoretical elemental composition of this compound. In a research context, this would be compared against experimental data to validate the compound's empirical formula.

ElementSymbolTheoretical Percentage (%)Experimental Percentage (%)
CarbonC60.14Data not available
HydrogenH2.72Data not available
NitrogenN5.39Data not available

The absence of publicly available experimental data underscores the specific and often proprietary nature of new compound characterization. However, the theoretical values serve as a crucial benchmark for any future synthesis and analysis of this compound.

Computational and Theoretical Investigations of 2 2 Chloro 4 Fluorophenyl Benzoxazole and Analogous Structures

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the detailed study of molecular properties from first principles. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a unique balance of computational cost and accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a leading method for the computational study of medium to large-sized molecules due to its favorable combination of accuracy and computational efficiency. DFT calculations are centered on the principle that the ground-state energy of a molecule can be determined from its electron density. This approach is widely used to optimize the molecular geometry, revealing the most stable three-dimensional arrangement of atoms, and to analyze the electronic structure, which governs the molecule's chemical properties.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A smaller energy gap generally indicates higher reactivity. For benzoxazole (B165842) derivatives, FMO analysis helps to identify the regions of the molecule most likely to be involved in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Data for an Analogous Benzoxazole Derivative

ParameterEnergy (eV)
HOMO-5.2822
LUMO-1.2715
Energy Gap (ΔE)4.0106

Note: This data is for an analogous compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, and is provided for illustrative purposes. Specific values for 2-(2-chloro-4-fluorophenyl)benzoxazole would require dedicated calculations.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack. For substituted benzoxazoles, MEP analysis can pinpoint how the different functional groups influence the molecule's reactivity.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations can predict these vibrational frequencies. Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific types of molecular motion, such as stretching, bending, or torsion of particular bonds or functional groups. This detailed assignment is essential for the accurate interpretation of experimental vibrational spectra.

Ab Initio Methods for Electronic Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate predictions of electronic properties. While computationally more demanding than DFT, ab initio calculations are often used as a benchmark for validating the results of other methods and for studying systems where DFT may be less reliable. For benzoxazole derivatives, ab initio calculations can be employed to obtain precise values for electronic properties such as ionization potentials, electron affinities, and electronic transition energies.

Molecular Dynamics (MD) Simulations

Conformational Dynamics of Benzoxazole Derivatives

Studies on analogous 2-aryl benzoxazoles indicate that the planarity of the molecule can be influenced by the substitution pattern on the phenyl ring. The presence of substituents, such as the chloro and fluoro groups in this compound, can introduce steric hindrance that influences the preferred rotational conformation. These simulations often show that while there is a degree of flexibility, the molecule tends to favor specific low-energy conformations. The stability of these conformations is crucial for effective binding to a receptor, as a rigid conformation that complements the binding site is often associated with higher affinity.

Solvent Interaction Studies (e.g., Hydration Shell Analysis)

The interaction of this compound with its solvent environment, typically water in biological systems, is critical for its solubility and bioavailability. Hydration shell analysis from MD simulations provides a detailed picture of how water molecules are organized around the solute.

For a molecule like this compound, the hydration shell is expected to be non-uniform. The benzoxazole ring system, being aromatic and containing heteroatoms, can engage in various types of interactions with water. The nitrogen and oxygen atoms of the benzoxazole core can act as hydrogen bond acceptors, forming specific, ordered arrangements with surrounding water molecules. Conversely, the aromatic rings will be surrounded by a more structured "hydrophobic" hydration shell. The halogen substituents (chloro and fluoro groups) also influence the local hydration structure, with the fluorine atom capable of forming weak hydrogen bonds.

Stability Profiling under Simulated Conditions

MD simulations are instrumental in assessing the structural stability of benzoxazole derivatives over time in a simulated biological environment. By monitoring parameters such as the root-mean-square deviation (RMSD) of the atomic positions, researchers can determine if a molecule maintains a stable conformation. For benzoxazole derivatives, these simulations typically confirm that the core heterocyclic structure is rigid and stable. The primary source of fluctuation arises from the rotation of the phenyl ring and any flexible side chains. The stability of the ligand's conformation when bound to a protein target is a key indicator of a stable and potentially potent interaction.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used to understand the binding mechanisms of benzoxazole derivatives with various biological targets, such as enzymes and receptors, and to estimate the strength of their interaction.

Prediction of Binding Modes with Enzymes and Receptors

Molecular docking studies have been instrumental in identifying and optimizing benzoxazole derivatives as inhibitors for a range of therapeutic targets, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), mammalian Target of Rapamycin (mTOR), and DNA gyrase.

For this compound, docking studies would predict its binding orientation within the active site of a target protein. For instance, in the ATP-binding pocket of a kinase like VEGFR-2, the benzoxazole core would likely engage in hydrophobic interactions and potentially form hydrogen bonds with key residues. The 2-(2-chloro-4-fluorophenyl) substituent would be oriented to occupy a specific sub-pocket, where the chloro and fluoro groups could form halogen bonds or other electrostatic interactions, contributing to the binding affinity and selectivity.

Table 1: Predicted Interactions of Benzoxazole Analogs with Biological Targets

Target Enzyme Key Interacting Residues Type of Interaction
VEGFR-2 Cys919, Asp1046, Glu885 Hydrogen Bonding, Hydrophobic Interactions
mTOR Asp2195, Lys2187, Trp2239, Val2240 Hydrogen Bonding, Hydrophobic Interactions

This table is generated based on findings from analogous benzoxazole derivatives and represents a predictive model for the interactions of this compound.

Assessment of Binding Affinities and Interaction Energies

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). Lower binding energy values typically indicate a more stable ligand-receptor complex and, consequently, a higher predicted inhibitory activity.

For this compound, the binding affinity would be influenced by the sum of all interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The presence of the electron-withdrawing chloro and fluoro groups on the phenyl ring can significantly impact the electronic properties of the molecule, potentially leading to stronger interactions with polar residues in the binding site.

Table 2: Sample Binding Affinities of Analogous Benzoxazole Derivatives

Compound Analog Target Enzyme Predicted Binding Affinity (kcal/mol)
2-Arylbenzoxazole Derivative 1 VEGFR-2 -9.8
2-Arylbenzoxazole Derivative 2 VEGFR-2 -10.2
Substituted Benzoxazole A mTOR -8.5
Substituted Benzoxazole B mTOR -9.1

The data in this table is illustrative and compiled from studies on various 2-arylbenzoxazole derivatives to provide a comparative context for the potential binding affinities.

Virtual Screening Methodologies

Virtual screening has emerged as a powerful computational technique in drug discovery to identify promising lead compounds from large chemical libraries. For benzoxazole derivatives, these methodologies are primarily divided into structure-based and ligand-based approaches.

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to identify compounds that are likely to bind to its active site. nih.gov This process, often involving molecular docking, scores potential ligands based on their predicted binding affinity and complementarity to the target. nih.gov In the context of benzoxazole analogs, SBVS has been employed to discover novel inhibitors for targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in cancer angiogenesis. ijrpr.comnih.gov For instance, after identifying a lead compound through other methods, its binding mode can be analyzed, and this information is used to screen databases for other molecules that might interact similarly with key amino acid residues in the target's binding pocket. nih.gov

Ligand-based virtual screening, conversely, does not require the 3D structure of the target protein. Instead, it relies on the knowledge of existing active molecules. Methods like pharmacophore modeling identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are critical for biological activity. nih.govtandfonline.com This pharmacophore model then serves as a template to search chemical databases for new compounds possessing the same features. tandfonline.com For benzoxazole derivatives, ligand-based approaches have been used to build predictive models from a series of known inhibitors, which are then used to screen for novel candidates with potentially enhanced activity. ijrpr.comtandfonline.com In one such study, a top-ranked compound from a docking study was used to create a pharmacophore hypothesis for a subsequent ligand-based virtual screening of the PubChem database, leading to the identification of new potential hits. ijrpr.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. These models are invaluable for understanding the structural requirements for activity and for predicting the potency of newly designed molecules.

For analogs of this compound, numerous 3D-QSAR models have been developed to predict their biological activity against various targets, particularly as anticancer agents targeting VEGFR-2. nih.govrsc.org The most common techniques used are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govrsc.org

In these studies, a dataset of benzoxazole derivatives with known biological activities (e.g., IC₅₀ values) is divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov The models generate statistically significant correlations between the 3D properties of the molecules and their activity. The robustness and predictive capability of these models are assessed using statistical metrics such as the cross-validated correlation coefficient (q² or Rcv²), the conventional correlation coefficient (R²), and the predictive correlation coefficient for the test set (Rpred²). nih.govrsc.org A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. nih.gov Studies on benzoxazole derivatives as VEGFR-2 inhibitors have yielded statistically valid CoMFA and CoMSIA models for different cancer cell lines, demonstrating their utility in predicting the antiproliferative activity of new analogs. nih.govrsc.org

Table 1: Statistical Parameters of 3D-QSAR Models for Benzoxazole Derivatives as Anticancer Agents
Model TypeTarget Cell Lineq² (Rcv²)Rpred²Reference
CoMFAHepG20.509-0.5128 nih.govrsc.org
CoMSIAHepG20.711-0.6198 nih.govrsc.org
CoMFAHCT-1160.574-0.5597 nih.govrsc.org
CoMSIAHCT-1160.531-0.5804 nih.govrsc.org
CoMFAMCF-70.568-0.5057 nih.govrsc.org
CoMSIAMCF-70.669-0.6577 nih.govrsc.org
Atom-based 3D-QSARHCT-116 (VEGFR-2)0.75360.8619- ijrpr.com

A significant outcome of CoMFA and CoMSIA studies is the generation of contour maps, which visualize the regions in 3D space where specific physicochemical properties are predicted to influence biological activity. nih.gov These maps are crucial for identifying key molecular descriptors. For benzoxazole derivatives, these studies have highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen-bonding fields. nih.govrsc.org

Steric Descriptors: Contour maps often reveal regions where bulky substituents are favored (typically shown in green) or disfavored (yellow). This information guides the placement of larger or smaller chemical groups on the benzoxazole scaffold to enhance steric complementarity with the target's binding site. rsc.org

Electrostatic Descriptors: These maps indicate areas where positive charge (blue) or negative charge (red) would increase activity. This suggests that adding electron-donating or electron-withdrawing groups at specific positions on the phenyl or benzoxazole rings can optimize electrostatic interactions. The structure-activity relationship of some benzoxazole derivatives indicates that the presence of electron-withdrawing groups can enhance antiproliferative effects. researchgate.net

Hydrophobic and Hydrogen Bonding Descriptors: These fields identify regions where hydrophobic (hydrophilic) groups and hydrogen bond donors (or acceptors) are preferred. This provides clear directions for modifying the lead structure to improve its binding affinity. ijrpr.comrsc.org

By analyzing these descriptors, researchers can formulate a clear structure-activity relationship (SAR) to guide the rational design of more potent analogs of this compound. researchgate.netmdpi.com

Chemometric methods are statistical techniques used to extract meaningful information from multivariate chemical data. In QSAR modeling, they are essential for developing a robust mathematical equation that correlates molecular descriptors (independent variables) with biological activity (dependent variable).

Principal Component Analysis (PCA) is often used as an exploratory data analysis tool to reduce the dimensionality of the descriptor dataset, identify patterns, and detect outliers. Principal Component Regression (PCR) uses the principal components identified by PCA as predictor variables in a regression model.

However, Partial Least Squares (PLS) regression is the most commonly used method in 3D-QSAR studies like CoMFA and CoMSIA. nih.gov PLS is particularly effective because it can handle datasets with a large number of correlated descriptors and a smaller number of compounds, which is typical for 3D-QSAR. It builds a linear regression model by projecting the predictor and response variables to a new space. The statistical parameters q² and R² derived from PLS analysis are standard measures for the internal and external predictive power of the generated QSAR models for benzoxazole derivatives. nih.govnih.gov

Conformational Analysis and Torsional Profile Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. For this compound, which belongs to the biaryl class of compounds, conformational analysis focuses on the rotation around the single bond connecting the phenyl and benzoxazole rings. nih.govnih.gov This rotation is not free and is governed by a delicate balance of steric hindrance, resonance stabilization, and electrostatic interactions. plos.org

For biaryl systems like this compound, the presence of substituents at the ortho positions (the positions adjacent to the inter-ring bond) is the most critical factor. The chlorine atom at the 2-position of the phenyl ring introduces significant steric repulsion with the benzoxazole ring system. This steric clash generally forces the molecule to adopt a non-planar, twisted conformation in its lowest energy state, as a planar arrangement would lead to a severe energetic penalty. nih.govplos.org High-level quantum mechanics calculations, such as ab initio MP2 and Density Functional Theory (DFT), are used to compute these torsional energy profiles accurately. nih.govplos.org Studies on various biaryl fragments have shown that ortho-substituents dramatically increase the energy barrier at the planar (0°) conformation. nih.gov The optimal dihedral angle for unsubstituted biphenyl (B1667301) is calculated to be around 43-44°, with rotational energy barriers of approximately 2.1-2.2 kcal/mol. nih.gov The introduction of an ortho-chloro substituent would be expected to increase both the optimal dihedral angle and the rotational energy barrier significantly.

Table 2: Calculated Torsional Energetics for Biphenyl and Related Biaryl Fragments
Compound FragmentMethodOptimal Dihedral Angle (°)Energy Barrier at 0° (kcal/mol)Energy Barrier at 90° (kcal/mol)Reference
BiphenylMP243.42.12.2 nih.gov
2-PhenylpyridineMP244.53.21.5 nih.gov
2,2'-BipyridineMP2180.0 (trans-planar)3.55.8 nih.gov
2-FluorobiphenylB3LYP/6-31G~50~3.5~1.5 plos.org
2-ChlorobiphenylB3LYP/6-31G~60>10~1.0 plos.org

Exploration of Biological Activity Mechanisms in Vitro Studies and Enzyme Interactions of Benzoxazole Derivatives

Mechanistic Enzyme Inhibition Profiling

The interaction of 2-(2-Chloro-4-fluorophenyl)benzoxazole with various enzymes is a critical area of study to understand its pharmacological potential. The following subsections detail its inhibitory mechanisms against specific enzymes.

Studies on DNA Gyrase Inhibition Mechanisms

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.gov Its absence in higher eukaryotes makes it an attractive target for antibacterial agents. nih.gov The mechanism of well-known inhibitors, such as fluoroquinolones, involves the stabilization of a covalent complex between the GyrA subunit and the broken DNA strands. nih.gov Other inhibitors, like aminocoumarins, competitively inhibit the ATPase activity of the GyrB subunit. nih.gov

Research Findings:

Currently, there is no publicly available scientific literature detailing specific in vitro studies on the DNA gyrase inhibition mechanisms of this compound. While benzoxazole (B165842) derivatives have been explored for a wide range of biological activities, specific data on this particular compound's interaction with DNA gyrase is not documented in the provided search results.

Cyclooxygenase (COX) Enzyme Inhibition Mechanisms

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. nih.gov Two main isoforms, COX-1 and COX-2, are well-characterized. COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is inducible and plays a significant role in inflammation and pain. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov

Research Findings:

There are no specific research findings available in the public domain that describe the in vitro cyclooxygenase (COX) enzyme inhibition mechanisms of this compound. Studies on other benzoxazole derivatives have identified them as potential selective COX-2 inhibitors, but specific data for this compound is not available. nih.gov

Human Glutathione (B108866) Transferase P1-1 (hGST P1-1) Inhibition

Human Glutathione Transferase P1-1 (hGST P1-1) is a key enzyme in the detoxification of xenobiotics and is often overexpressed in cancer cells, contributing to multidrug resistance. researchgate.netesisresearch.org Inhibition of hGST P1-1 is a promising strategy to overcome this resistance. esisresearch.org The enzyme catalyzes the conjugation of glutathione to various electrophilic compounds, rendering them more water-soluble and easier to excrete. frontiersin.org

Research Findings:

While direct studies on this compound are not specified, research on novel benzazole derivatives has shown inhibitory effects on hGST P1-1. researchgate.netesisresearch.org In one study, a series of benzoxazole derivatives were tested for their ability to inhibit hGST P1-1. The inhibitory activity was assayed spectrophotometrically using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate. researchgate.netesisresearch.org

Compound FamilyTarget EnzymeKey Findings
Benzoxazole DerivativesHuman Glutathione Transferase P1-1 (hGST P1-1)Some derivatives exhibit inhibitory effects on hGST P1-1 activity. esisresearch.org

It is important to note that these findings are for the general class of benzoxazole derivatives and not specifically for this compound. The specific inhibitory potential and mechanism of this particular compound on hGST P1-1 require further investigation.

Interactions with Viral Proteases (e.g., COVID-19 Main Protease)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, processing polyproteins into functional viral proteins. nih.govnih.gov This makes it a prime target for antiviral drug development. nih.gov Inhibitors of Mpro can be either covalent or non-covalent, targeting the catalytic cysteine residue in the active site. nih.govmdpi.com

Research Findings:

There is no available scientific literature that details the in vitro interactions of this compound with the COVID-19 main protease or any other viral proteases. The exploration of benzoxazole scaffolds as potential viral protease inhibitors is an area of interest in medicinal chemistry, but specific data for this compound is absent from the public record.

In Vitro Modulatory Effects on Cellular Processes

Beyond direct enzyme inhibition, the effects of this compound on cellular processes provide a broader understanding of its biological activity.

Influence on Sterol Content and Biosynthesis Pathways

Sterol biosynthesis is a vital cellular process in both fungi and mammals. In fungi, the primary sterol is ergosterol (B1671047), while in mammals it is cholesterol. The enzymes in the sterol biosynthesis pathway are established targets for antifungal and cholesterol-lowering drugs.

Research Findings:

No in vitro studies detailing the influence of this compound on sterol content and biosynthesis pathways have been reported in the available scientific literature. While various heterocyclic compounds are known to interfere with these pathways, specific data for this benzoxazole derivative is not available.

Inhibition of Efflux Pump Mechanisms

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of bacterial cells, thereby conferring multidrug resistance (MDR). The inhibition of these pumps is a significant therapeutic strategy to restore the efficacy of existing antibiotics. Efflux pump inhibitors (EPIs) can function through various mechanisms, such as competitive inhibition by acting as a substrate for the pump, or by disrupting the energy source required for transport, often the proton motive force (PMF).

While numerous chemical scaffolds, such as peptidomimetics, arylpiperidines, and quinolones, have been identified as EPIs, the role of 2-phenylbenzoxazole (B188899) derivatives in this capacity is not well-documented in current research. The investigation into whether compounds like this compound could act as EPIs remains an area for future exploration. Such studies would be crucial in determining their potential to combat antibiotic-resistant pathogens.

Impact on Mitochondrial Respiration

Mitochondrial respiration is the fundamental process by which cells generate the majority of their adenosine (B11128) triphosphate (ATP). Disruption of this process can lead to cellular dysfunction and apoptosis, making it a target for certain therapeutic agents. Some halogenated compounds, such as 2-chloropalmitic acid, have been shown to induce bioenergetic defects by targeting mitochondria and inhibiting respiratory complex activities. nih.gov

However, there is a notable lack of specific research investigating the direct impact of this compound or related 2-phenylbenzoxazole structures on mitochondrial function. The potential for this class of compounds to alter mitochondrial respiration, either through direct inhibition of respiratory chain complexes or by uncoupling oxidative phosphorylation, has not been established in the available scientific literature.

Modulation of DNA Topoisomerase Activity

DNA topoisomerases are essential enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription. researchgate.net They are validated targets for numerous antibacterial and anticancer drugs, which often function by stabilizing the transient covalent complex formed between the topoisomerase and DNA, leading to cytotoxic DNA strand breaks. mdpi.com

Several studies have demonstrated that 2-substituted benzoxazole derivatives can function as inhibitors of eukaryotic DNA topoisomerases I (Topo I) and IIα (Topo IIα). researchgate.net Research on a series of 2-phenyl-6-nitrobenzoxazoles revealed that certain substitutions on the 2-phenyl ring significantly influenced their inhibitory potency. Specifically, compounds with bulky, electron-withdrawing groups at the 4'-position of the phenyl ring showed notable activity. For instance, 2-(4'-bromophenyl)-6-nitrobenzoxazole was identified as a potent Topo II inhibitor, while 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was the most effective against Topo I. researchgate.net This suggests that the electronic and steric properties of the substituent on the 2-phenyl ring are key determinants of topoisomerase inhibition.

Given these findings, it is plausible that this compound could exhibit activity against DNA topoisomerases. The chloro and fluoro substituents are electron-withdrawing and could interact with the enzyme-DNA complex.

Table 1: DNA Topoisomerase I and IIα Inhibitory Activity of Selected 2-Phenylbenzoxazole Derivatives
Compound NameSubstitution on 2-Phenyl RingTopo I IC50 (µM)Topo IIα IC50 (µM)
2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole4'-tert-butyl104>250
2-(4'-bromophenyl)-6-nitrobenzoxazole4'-bromo>25071
2-(4'-chlorophenyl)-6-nitrobenzoxazole4'-chloro>250144
Data sourced from a study on 2-substituted benzoxazoles and their inhibitory activities on eukaryotic DNA topoisomerases. researchgate.net

Structure-Activity Relationship (SAR) Elucidation for Biological Potency

The biological activity of benzoxazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core and its appended groups. mdpi.com For 2-phenylbenzoxazoles, modifications to both the benzoxazole ring system and the 2-phenyl moiety can drastically alter potency and target specificity. nih.govnih.gov

Impact of Substituent Effects on Activity (Electronic, Steric, Lipophilic)

The biological potency of 2-phenylbenzoxazoles is governed by a combination of electronic, steric, and lipophilic effects imparted by their substituents.

Electronic Effects: The electronic nature of substituents on the 2-phenyl ring can modulate the molecule's ability to interact with biological targets. The chloro and fluoro groups in this compound are strongly electron-withdrawing via induction. This property can influence hydrogen bonding capabilities and π-π interactions, which are often critical for binding to enzyme active sites, such as those in DNA topoisomerases. researchgate.net

Lipophilic Effects: Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is critical for its ability to cross cell membranes and reach intracellular targets. Halogen atoms like chlorine and fluorine generally increase a molecule's lipophilicity. This enhanced lipophilicity may improve membrane permeability, leading to higher intracellular concentrations and potentially greater biological activity. nih.gov

Positional Isomerism and Activity Modulation

The specific placement of substituents on the 2-phenyl ring (ortho, meta, or para) can lead to dramatic differences in biological activity. This positional isomerism affects the molecule's shape, dipole moment, and ability to form specific interactions with a target.

A study on 2-(halophenyl)benzoxazole-5-carboxylic acids demonstrated this principle clearly. nih.gov The position of a single chloro substituent on the phenyl ring dictated the primary biological activity. The meta-substituted isomer showed the most potent anti-inflammatory activity, while the para-substituted isomer exhibited the strongest cytotoxic effects against a human prostate cancer cell line. nih.govresearchgate.net This highlights that even a minor shift in a substituent's position can redirect the compound's therapeutic potential. Therefore, the 2-chloro, 4-fluoro substitution pattern on this compound is expected to confer a distinct biological activity profile compared to other di-halogenated isomers.

Table 2: Influence of Chloro- Isomer Position on the Biological Activity of 2-(Chlorophenyl)benzoxazole-5-carboxylic Acid Derivatives
CompoundPosition of ChlorineAnti-inflammatory Activity (IC50, mM)Cytotoxic Activity vs. 22Rv1 (IC50, µM)
2-(2-Chlorophenyl)benzoxazole-5-carboxylic acidortho (2-)0.141>100
2-(3-Chlorophenyl)benzoxazole-5-carboxylic acidmeta (3-)0.10315.24
2-(4-Chlorophenyl)benzoxazole-5-carboxylic acidpara (4-)0.1551.54
Data adapted from Thakral et al. (2022) on 2-(halophenyl)benzoxazole-5-carboxylic acids. nih.govresearchgate.net

Conformational Factors Influencing Bioactivity

The three-dimensional conformation of a molecule is a critical factor for its interaction with biological macromolecules. For 2-phenylbenzoxazole derivatives, a key conformational feature is the dihedral angle between the plane of the benzoxazole ring system and the plane of the 2-phenyl ring.

An unsubstituted 2-phenylbenzoxazole tends to adopt a relatively planar conformation. However, the introduction of a substituent at the ortho- position of the phenyl ring, such as the chloro group in this compound, creates steric repulsion that forces the phenyl ring to twist out of the plane of the benzoxazole core. nih.gov This non-planar conformation can significantly impact bioactivity by:

Modifying the electronic conjugation between the two ring systems, which can affect the molecule's reactivity and interaction energies.

The specific "bioactive conformation"—the shape the molecule adopts when bound to its target—is often a higher-energy state than its most stable conformation in solution. nih.gov Understanding the energetic cost of adopting this bioactive conformation is key to designing more potent drugs. The fixed, non-planar conformation induced by the ortho-chloro group in this compound could pre-organize the molecule into a shape that is either favorable or unfavorable for binding to specific targets like topoisomerases, thus profoundly influencing its biological effect.

Antimicrobial Activity Mechanism Research (In Vitro Bacterial and Fungal Targets)

The antimicrobial activities of benzoxazole derivatives have been a subject of significant research interest. These compounds have demonstrated a broad spectrum of activity against various pathogenic microorganisms. The proposed mechanisms of action often involve the inhibition of essential cellular processes in bacteria and fungi. Molecular docking studies have suggested that for some benzoxazole derivatives, antibacterial activity may be linked to the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov

Antibacterial Activity against Gram-Positive Organisms

Benzoxazole derivatives have shown considerable efficacy against Gram-positive bacteria. The structural features of these compounds, particularly the substituents on the benzoxazole core, play a critical role in their antibacterial potency. nih.gov While specific studies on this compound are limited, research on analogous compounds provides insight into their potential mechanisms.

The antibacterial effect of benzoxazole derivatives against Gram-positive bacteria is thought to be, in part, due to their ability to disrupt the bacterial cell envelope. nih.gov Gram-positive bacteria possess a thick peptidoglycan layer which can be a target for antimicrobial agents. The specific interactions between benzoxazole derivatives and the components of the Gram-positive cell wall are an area of ongoing investigation.

A study on a series of 2-substituted benzoxazole derivatives demonstrated their potential against Streptococcus pyogenes and Staphylococcus aureus. nih.gov The following table presents the Minimum Inhibitory Concentration (MIC) values for some representative benzoxazole derivatives against Gram-positive bacteria from a research study.

CompoundGram-Positive BacteriaMIC (µg/mL)
2-(4-Chlorophenyl)benzoxazoleS. aureus>50
2-(4-Nitrophenyl)benzoxazoleS. aureus25
N-(4-Chlorophenyl)-1,3-benzoxazol-2-amineS. aureus12.5
N-(4-Nitrophenyl)-1,3-benzoxazol-2-amineS. aureus6.25
2-(4-Chlorophenyl)benzoxazoleS. pyogenes>50
2-(4-Nitrophenyl)benzoxazoleS. pyogenes50
N-(4-Chlorophenyl)-1,3-benzoxazol-2-amineS. pyogenes25
N-(4-Nitrophenyl)-1,3-benzoxazol-2-amineS. pyogenes12.5

Antibacterial Activity against Gram-Negative Organisms

The efficacy of benzoxazole derivatives against Gram-negative bacteria is often more varied. The outer membrane of Gram-negative bacteria presents a significant barrier to the entry of many antimicrobial compounds. However, certain structural modifications to the benzoxazole scaffold can enhance activity against these challenging pathogens. nih.gov

Research has shown that some 2-substituted benzoxazoles exhibit activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. nih.gov For instance, a novel benzoxazole derivative, 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole, was evaluated for its antimicrobial activity against several Gram-negative bacteria. nih.gov

The following table summarizes the MIC values for selected benzoxazole derivatives against Gram-negative bacteria from a research study.

CompoundGram-Negative BacteriaMIC (µg/mL)
2-(4-Chlorophenyl)benzoxazoleE. coli>50
2-(4-Nitrophenyl)benzoxazoleE. coli50
N-(4-Chlorophenyl)-1,3-benzoxazol-2-amineE. coli25
N-(4-Nitrophenyl)-1,3-benzoxazol-2-amineE. coli6.25
2-(4-Chlorophenyl)benzoxazoleP. aeruginosa>50
2-(4-Nitrophenyl)benzoxazoleP. aeruginosa>50
N-(4-Chlorophenyl)-1,3-benzoxazol-2-amineP. aeruginosa>50
N-(4-Nitrophenyl)-1,3-benzoxazol-2-amineP. aeruginosa25

Antifungal Activity against Fungal Pathogens (e.g., Candida albicans)

Several benzoxazole derivatives have demonstrated promising antifungal activity against a range of fungal pathogens, including Candida albicans. The mechanism of antifungal action for some benzoxazoles is believed to involve the disruption of fungal cell membrane integrity and function. nih.gov This can occur through the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane, or by direct interaction with the membrane, leading to increased permeability. nih.gov

A study investigating a series of N-phenacyl derivatives of 2-mercaptobenzoxazole (B50546) found that some compounds exhibited significant anti-C. albicans activity. nih.gov The research suggested a pleiotropic mode of action, including perturbation of total sterol content and effects on mitochondrial respiration. nih.gov Another study evaluated the antifungal activity of 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole against C. albicans, highlighting the potential of this class of compounds as antifungal agents. nih.gov

The table below shows the antifungal activity of representative benzoxazole derivatives against Candida albicans.

CompoundFungal PathogenMIC (µg/mL)
2-(4-Chlorophenyl)benzoxazoleC. albicans>50
2-(4-Nitrophenyl)benzoxazoleC. albicans>50
N-(4-Chlorophenyl)-1,3-benzoxazol-2-amineC. albicans>50
N-(4-Nitrophenyl)-1,3-benzoxazol-2-amineC. albicans50

Investigation of Cross-Resistance Mechanisms

For instance, in the realm of antifungal agents, resistance to azoles, which share some mechanistic aspects with certain benzoxazoles (e.g., targeting ergosterol synthesis), is well-documented. frontiersin.org Mechanisms of azole resistance in fungi often involve mutations in the target enzyme (lanosterol 14-α-demethylase, encoded by the ERG11 gene) or the overexpression of efflux pumps that actively remove the drug from the cell. frontiersin.org It is plausible that similar mechanisms could contribute to reduced susceptibility to antifungal benzoxazole derivatives.

In bacteria, resistance to antimicrobial agents can arise from various mechanisms, including enzymatic degradation of the drug, modification of the drug target, and increased efflux of the drug. nih.gov Given that DNA gyrase is a potential target for some antibacterial benzoxazoles, mutations in the genes encoding this enzyme could lead to resistance. Furthermore, the overexpression of bacterial efflux pumps is a common mechanism of resistance to a wide range of antimicrobial compounds and could potentially affect the efficacy of benzoxazole derivatives. nih.gov

Anticancer Activity Mechanism Research (In Vitro Cell Line Studies and Molecular Targets)

Benzoxazole derivatives have emerged as a promising class of compounds with significant anticancer potential. Their cytotoxic effects have been demonstrated across a variety of human cancer cell lines, and research is ongoing to elucidate their precise mechanisms of action at the molecular level.

Cytotoxicity Mechanisms in Human Cancer Cell Lines

In vitro studies have shown that benzoxazole derivatives can induce cell death in cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific cytotoxic effects and the potency of these compounds are often dependent on the substitution patterns on the benzoxazole scaffold and the specific cancer cell line being investigated.

For example, a study on novel benzoxazole-benzamide conjugates demonstrated significant cytotoxic activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. nih.gov The mechanism of action for some of these compounds was linked to the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov Inhibition of VEGFR-2 can lead to the suppression of tumor growth and metastasis.

Another study reported on new benzoxazole derivatives as PARP-2 inhibitors, which showed activity against breast cancer cells. nih.gov Poly (ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair, and their inhibition can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair defects.

The cytotoxicity of various 2-phenylbenzoxazole derivatives has been evaluated against several human cancer cell lines, including prostate (PC-3) and breast (BT-474, MCF-7) carcinoma cells. nih.gov The following table provides representative IC50 values for selected benzoxazole derivatives against different cancer cell lines from a research study.

CompoundCancer Cell LineIC50 (µM)
2-(4-hydroxyphenyl)benzoxazoleMCF-710-50
2-(4-methoxyphenyl)benzoxazoleMCF-7>50
2-(3,4,5-trimethoxyphenyl)benzoxazoleMCF-71-10
2-(4-hydroxyphenyl)benzoxazoleHCT-116>50
2-(4-methoxyphenyl)benzoxazoleHCT-116>50
2-(3,4,5-trimethoxyphenyl)benzoxazoleHCT-11610-50

Cell Cycle Modulation Studies

The uncontrolled proliferation of cancer cells is a direct consequence of a dysregulated cell cycle. A key strategy in cancer therapy is to induce cell cycle arrest, thereby preventing cancer cells from dividing and leading to their eventual death. Several benzoxazole derivatives have demonstrated the ability to modulate the cell cycle at different phases in various cancer cell lines.

For instance, a series of benzoxazole-based amides and sulfonamides were synthesized and evaluated for their antiproliferative activity. nih.gov One potent compound from this series, 3f, was found to induce cell-cycle arrest in colorectal cancer models (HT-29 and HCT116 cell lines). nih.gov Similarly, studies on other heterocyclic compounds with structural similarities, such as a quinolinone derivative named CHM-1 which features a 2-(2-fluorophenyl) group, have shown significant G2/M phase arrest in murine colorectal adenocarcinoma cells (CT-26). nih.gov This arrest was associated with the inhibition of key regulatory proteins of this phase. nih.gov

The specific phase of the cell cycle that is arrested can vary depending on the chemical structure of the benzoxazole derivative and the type of cancer cell. This highlights the potential for designing specific molecules to target distinct checkpoints in the cell division process.

Compound/Derivative ClassCancer Cell LineEffect on Cell CycleReference
Benzoxazole-based amide (Compound 3f)HT-29, HCT116 (Colorectal)Induces cell-cycle arrest nih.gov
2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1)CT-26 (Murine Colorectal)G2/M phase arrest nih.gov

Identification of Intracellular Molecular Targets in Cancer Cells

The anticancer activity of benzoxazole derivatives is often attributed to their interaction with specific intracellular biomolecules that are crucial for the survival and proliferation of cancer cells. Identifying these molecular targets is essential for understanding their mechanism of action and for the rational design of more potent and selective anticancer agents. Through various in vitro and in silico studies, several key enzymatic and receptor targets have been identified for this class of compounds.

Enzyme Inhibition:

Many benzoxazole derivatives exert their effects by inhibiting enzymes that are overexpressed or hyperactive in cancer cells. These targets include:

Kinases: Protein kinases are critical regulators of cell signaling pathways that control cell growth, differentiation, and survival. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase, is a key target in angiogenesis (the formation of new blood vessels), a process vital for tumor growth. rsc.org Molecular docking and 3D-QSAR studies have been performed on benzoxazole derivatives to understand their binding modes and potential for inhibiting VEGFR-2. rsc.org Another potential target identified through cheminformatics is Janus Kinase 2 (JAK2), with some 2-amino-aryl-7-aryl-benzoxazole derivatives showing inhibitory activity in the micromolar to nanomolar range. nih.gov

Poly (ADP-ribose) polymerase (PARP): PARP enzymes, particularly PARP-2, are involved in DNA repair. Inhibiting these enzymes can lead to the accumulation of DNA damage in cancer cells, ultimately triggering cell death. New benzoxazole derivatives have been designed and studied as potential PARP-2 inhibitors for treating breast cancer. nih.gov

Topoisomerases: These enzymes are essential for managing DNA topology during replication and transcription. Certain benzoxazole derivatives have been reported to act as inhibitors of Topoisomerase I and II, leading to DNA damage and apoptosis. bibliomed.org

Receptor Antagonism:

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that regulate gene expression. A series of benzoxazole-based compounds have been identified as dual antagonists for both PPARα and PPARγ subtypes, and their cytotoxicity has been demonstrated in colorectal cancer cell lines. nih.gov

The interaction with these targets disrupts vital cellular processes, leading to the inhibition of cancer cell proliferation and induction of apoptosis. Molecular docking studies often complement experimental results by providing insights into the specific binding interactions between the benzoxazole derivatives and the active sites of these target proteins. nih.govnih.gov

Molecular TargetDerivative Class/CompoundEffectCancer Model/Cell LineReference
VEGFR-2Benzoxazole derivativesInhibitionHepG2, HCT-116, MCF-7 rsc.org
JAK22-amino-aryl-7-aryl-benzoxazolesInhibition (IC50 0.08 to 10 μM)A549 (Lung) nih.gov
PARP-2New benzoxazole derivativesInhibitionBreast Cancer nih.gov
PPARα/γBenzoxazole-based amides/sulfonamidesDual AntagonismColorectal Cancer nih.gov
Topoisomerase I & IIBenzoxazole derivativesInhibitionGeneral bibliomed.org

Emerging Applications and Material Science Perspectives of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available published research specifically detailing the emerging applications and material science perspectives of the chemical compound “this compound” within the scope of the requested outline.

The inquiry focused on the following specific areas:

Emerging Applications and Material Science Perspectives of Benzoxazole Derivatives

Applications in Advanced Functional Materials

Surface Functionalization for Material Modification

While the broader class of benzoxazole (B165842) derivatives is known for a wide range of applications in material science and sensor development due to their unique photophysical properties, no studies specific to the 2-(2-Chloro-4-fluorophenyl)benzoxazole variant were identified. Research in this area tends to focus on other derivatives where substituents are systematically varied to tune the desired optical and material properties.

Therefore, data regarding its fluorescence characteristics, quantum yield, and its potential use as a fluorescent label or in the development of sensors are not present in the accessible scientific literature. Similarly, information concerning its integration into polymer matrices or its use for surface functionalization is not available.

Analytical Method Development for Benzoxazole Compounds

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of benzoxazole (B165842) derivatives, providing robust methods for separation and quantification. The development of these methods is critical for ensuring the purity and quality of compounds like 2-(2-Chloro-4-fluorophenyl)benzoxazole.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of benzoxazole compounds due to its high resolution, sensitivity, and versatility. Method development for a specific analyte such as this compound involves the systematic optimization of several key parameters to achieve efficient separation from impurities and related substances.

A common approach for benzoxazole derivatives is Reversed-Phase HPLC (RP-HPLC). The selection of a stationary phase is crucial; C8 and C18 columns are frequently employed. For instance, a Nucleosil C8 column has proven effective for the separation of structurally related benzimidazole (B57391) derivatives. ptfarm.pl

The mobile phase composition is another critical factor. A typical mobile phase for benzoxazole analysis consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve complex mixtures. For example, a gradient system using a buffered aqueous phase (e.g., with orthophosphoric acid adjusted to pH 4.5) and acetonitrile can provide excellent separation of benzimidazole compounds, a methodology adaptable to benzoxazoles. ptfarm.pl Purity analysis of some benzoxazole-containing derivatives has been successfully performed using a simple isocratic mobile phase of acetonitrile and water (80:20 v/v). tandfonline.com

Detection is commonly achieved using a UV detector, as the benzoxazole ring system possesses a strong chromophore. The selection of the detection wavelength is based on the UV spectrum of this compound to ensure maximum sensitivity. Fluorescence detection can also be employed, offering higher sensitivity and specificity, especially after derivatization with reagents like sodium benzoxazole-2-sulfonate. tandfonline.comresearchgate.net

Method validation, following ICH guidelines, would involve assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure the method is reliable for its intended purpose. ptfarm.plpensoft.net

Gas Chromatography (GC) Method Development

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable benzoxazole derivatives. rsc.org For a compound like this compound, which possesses moderate polarity, derivatization might be necessary to improve its volatility and chromatographic behavior. Techniques such as acetylation can be employed for polar benzotriazolic compounds prior to GC-MS analysis. nih.gov

The development of a GC method involves selecting an appropriate capillary column, typically with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). The oven temperature program is optimized to ensure adequate separation of the analyte from any potential impurities or starting materials. The injector and detector temperatures are also critical parameters that must be set to ensure efficient vaporization and prevent condensation. rsc.orgnih.gov

GC-MS provides not only quantitative data but also structural information, which is invaluable for the identification of unknown impurities and degradation products. The mass spectrum of the parent compound serves as a reference for identifying related substances. rsc.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid technique for the qualitative analysis of benzoxazole compounds. It is primarily used for monitoring the progress of synthesis reactions, identifying the presence of starting materials, intermediates, and products in a reaction mixture. researchgate.netresearchgate.netnih.govnih.gov

For the analysis of this compound, silica (B1680970) gel plates (silica gel G) are typically used as the stationary phase. tandfonline.com The mobile phase, or eluent, is chosen based on the polarity of the compounds to be separated. A common mobile phase for benzoxazole derivatives is a mixture of chloroform (B151607) and methanol (e.g., 9:1 v/v). researchgate.netnih.gov Another system utilizes acetonitrile and water (e.g., 85:15 v/v). tandfonline.com

After the plate is developed, the separated spots are visualized. Since benzoxazoles are often UV-active, visualization under a UV lamp is a common, non-destructive method. tandfonline.com Alternatively, exposing the plate to iodine vapors can be used to reveal the spots of organic compounds. researchgate.netnih.gov The retention factor (Rf) value of each spot is calculated to aid in identification.

Advanced Detection Strategies

Beyond standard UV detection, more advanced and selective detection strategies can be coupled with chromatographic methods to enhance sensitivity and provide more comprehensive analytical data for benzoxazole compounds.

Electrochemical Detection Methods

Electrochemical methods offer a highly sensitive and selective means for the determination of electroactive compounds like benzoxazoles. Techniques such as Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) have been successfully applied to the quantitative analysis of 2,5-disubstituted benzoxazoles. esisresearch.orgresearchgate.net These methods are based on measuring the current response of the analyte to a potential waveform applied at an electrode, such as a hanging mercury drop electrode (HMDE). esisresearch.orgresearchgate.net

The electrochemical reduction of the benzoxazole moiety provides the basis for its determination. esisresearch.orgresearchgate.net Studies on nitro-substituted benzoxazoles have shown that the reduction peak current is linearly proportional to the concentration of the compound. esisresearch.orgresearchgate.net This relationship allows for the development of calibration curves for quantification. These methods are characterized by very low detection limits, often in the sub-micromolar range, demonstrating their high sensitivity. esisresearch.orgresearchgate.net

Below is a table summarizing the regression data from DPV and SWV studies on representative benzoxazole compounds, showcasing the linear ranges and low detection limits achievable. esisresearch.orgresearchgate.net

CompoundTechniqueLinear Range (M)Limit of Detection (LOD) (M)Correlation Coefficient (r)
N-(2-benzylbenzoxazol-5-yl)-4-nitrobenzamideDPV6.0x10-7 - 4.0x10-41.33x10-70.998
N-(2-benzylbenzoxazol-5-yl)-4-nitrobenzamideSWV6.0x10-7 - 4.0x10-41.76x10-70.997
N-(2-(4-chlorobenzyl)benzoxazol-5-yl)-4-nitrobenzamideDPV1.0x10-6 - 2.0x10-4~1.33x10-70.995
N-(2-(4-chlorobenzyl)benzoxazol-5-yl)-4-nitrobenzamideSWV1.0x10-6 - 2.0x10-4~1.76x10-70.996

Spectrophotometric Detection Techniques

UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantification of benzoxazoles, which typically exhibit strong UV absorption. scielo.br The method is based on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the analyte.

For quantitative analysis, the wavelength of maximum absorption (λmax) is determined from the UV spectrum of this compound in a suitable solvent, such as ethanol (B145695). scielo.br A calibration curve of absorbance versus concentration is then constructed using standards of known concentration.

More advanced spectrophotometric methods can resolve the analyte from interfering substances, such as degradation products, without prior separation. These include first-derivative spectrophotometry (¹D) and first derivative of ratio spectra (¹DD). ekb.eg In ¹D spectrophotometry, the first derivative of the absorption spectrum is calculated, and measurements are made at a zero-crossing point of the interfering species. The ¹DD method involves dividing the absorption spectrum of the mixture by that of a standard solution of the interfering substance before calculating the first derivative. ekb.eg These techniques enhance the selectivity of the assay. For instance, a ¹D method for oxfendazole, a related benzimidazole, allowed for its determination in the presence of its degradation product by measuring the signal at 298.9 nm. ekb.eg

The table below presents photophysical data for several 2-(2'-hydroxyphenyl)benzoxazole derivatives, illustrating their strong absorption in the UVA range. scielo.br

Compoundλmax (nm)Molar Absorptivity (εmax) (mol-1 cm-1)Solvent
2-(5-amino-2'-hydroxyphenyl)benzoxazole3361.83 x 104Ethanol
2-(3-amino-2'-hydroxyphenyl)benzoxazole3745.30 x 104Ethanol

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2-(2-Chloro-4-fluorophenyl)benzoxazole?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions. A key approach involves coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts to link the benzoxazole core with substituted aryl halides. For example, 2-aminophenol derivatives may react with 2-chloro-4-fluorophenylboronic acid under basic conditions (e.g., K₂CO₃) in a solvent like DMF or toluene at elevated temperatures (80–120°C) . Refluxing with dehydrating agents (e.g., PCl₃) can cyclize intermediates into the benzoxazole ring .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., distinguishing chloro and fluoro substituents) .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • FT-IR : To identify functional groups (e.g., C=O in related benzoic acid derivatives) .
  • X-ray Crystallography : Resolves crystal packing and bond angles, particularly for verifying regioselectivity in substitution reactions .

Q. How do the chloro and fluoro substituents influence the compound’s physicochemical properties?

  • Methodological Answer : The electron-withdrawing chloro (Cl) and fluoro (F) groups enhance electrophilic reactivity at the benzoxazole core. Fluorine’s small size improves membrane permeability, while chlorine increases lipophilicity (logP), affecting solubility. Computational studies (e.g., DFT) can predict electronic effects, and experimental validation via Hammett plots may quantify substituent contributions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during benzoxazole ring formation?

  • Methodological Answer : By-products often arise from incomplete cyclization or competing substitutions. Strategies include:

  • Temperature Control : Gradual heating (e.g., 60°C → 120°C) to favor cyclization over side reactions.
  • Catalyst Screening : Testing Pd(OAc)₂ vs. Pd(PPh₃)₄ for coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility, while additives like molecular sieves remove water to prevent hydrolysis .
  • Monitoring via TLC/HPLC : Real-time tracking of reaction progress to halt at optimal conversion .

Q. What strategies address poor aqueous solubility in biological assays?

  • Methodological Answer : Solubility challenges stem from the compound’s aromaticity and halogen substituents. Mitigation approaches:

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo.
  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) or cyclodextrin inclusion complexes .
  • Structural Modifications : Replace Cl with more polar groups (e.g., -SO₂NH₂) while retaining activity .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Steps include:

  • Variable-Temperature NMR : Detect conformational changes or rotamers.
  • Computational Modeling : Compare DFT-optimized structures with experimental data.
  • Multi-Technique Validation : Cross-check with IR, Raman, or solid-state NMR .

Q. What mechanisms underlie its reported antimicrobial activity?

  • Methodological Answer : Benzoxazole derivatives inhibit bacterial DNA gyrase or disrupt membrane integrity. For this compound:

  • Enzyme Assays : Measure IC₅₀ against purified gyrase.
  • Membrane Permeability Studies : Use fluorescent probes (e.g., propidium iodide) to assess membrane damage in Gram-positive vs. Gram-negative bacteria .
  • SAR Analysis : Compare MIC values of analogs to identify critical substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.